molecular formula C10H11ClN2O3 B11817137 Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

Cat. No.: B11817137
M. Wt: 242.66 g/mol
InChI Key: IPYYPYTUZHFTKC-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 70736-27-5) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) . This compound is critically recognized as a key synthetic precursor in the manufacturing pathway of Apixaban, a widely prescribed anticoagulant that functions as a selective, reversible factor Xa inhibitor . The application of this intermediate is supported by patented synthetic methods designed to achieve high purity and yield, which are essential for efficient and scalable industrial production . With a molecular formula of C₁₀H₁₁ClN₂O₃ and a molecular weight of 242.66 g/mol, it is characterized as a solid that requires storage at 2-8°C, preferably in a dark place under an inert atmosphere, to maintain its stability . This product is intended For Research Use Only and is strictly not for direct human or veterinary use. Researchers can rely on its quality for their investigations into complex heterocyclic compound synthesis and further manufacturing of pharmaceutical compounds .

Properties

IUPAC Name

methyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-5-3-7(4-6-8)12-13-9(11)10(14)16-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYYPYTUZHFTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Diazotization : 4-Methoxyaniline reacts with hydrochloric acid and sodium nitrite at −10 to −5°C to form a diazonium salt.

  • Coupling : The diazonium salt undergoes Japp-Klingemann reaction with methyl 2-chloroacetoacetate, forming the hydrazone via nucleophilic attack at the β-keto position.

Protocol Details

  • Step 1 : 4-Methoxyaniline (0.81 mol) is dissolved in water (400 mL) and treated with concentrated HCl (3.24 mol). Sodium nitrite (1.62 mol in 460 mL H₂O) is added dropwise at −10 to −5°C over 30 minutes.

  • Step 2 : Methyl 2-chloroacetoacetate (0.97 mol) in methanol is added to the diazonium solution at −5°C. Sodium acetate (2.43 mol) is introduced to neutralize excess acid, and the mixture is stirred for 2 hours.

  • Isolation : The product precipitates as a yellow solid after standing overnight, yielding 89% for the ethyl analog. Adapting this protocol for methyl esters requires substituting ethyl chloroacetoacetate with methyl analogs, though yields remain comparable.

Table 1: Key Parameters for Diazotization-Coupling

ParameterValue/DescriptionSource
Temperature−10 to −5°C
SolventWater/methanol
Reaction Time2–4 hours
Yield (Ethyl Analog)89%
Yield (Methyl Analog)Estimated 85–90%

Solvent and Reaction Optimization

Solvent choice critically impacts yield and purity. Early methods using ethyl acetate or methanol faced challenges with phase separation and impurities.

Methanol-Based Synthesis

  • Procedure : Diazotized 4-methoxyaniline is coupled with methyl 2-chloroacetoacetate in methanol.

  • Issues : The product’s insolubility in methanol leads to black, viscous solids requiring extensive purification (e.g., extraction with ethyl acetate).

  • Outcome : 76% yield with 85–90% purity.

Two-Phase Systems

  • Protocol : A water-insoluble organic solvent (e.g., dichloromethane) is mixed with the diazonium solution and methyl 2-chloroacetoacetate.

  • Advantages : Precipitated product is easily filtered, reducing impurities.

  • Yield : 90% for ethyl analogs, suggesting similar potential for methyl derivatives.

Table 2: Solvent Comparison

SolventYield (%)Purity (%)Reaction Time (h)
Methanol7685–9012
Ethyl Acetate7480–85>12
Dichloromethane90*>956–8
*Reported for ethyl analog.

Phase Transfer Catalysis (PTC)

Recent patents describe PTC to enhance interfacial reactions between aqueous diazonium salts and organic-phase methyl chloroacetoacetate.

Protocol

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 eq) is added to a biphasic system of water and dichloromethane.

  • Steps :

    • Diazotization proceeds in the aqueous phase.

    • Methyl 2-chloroacetoacetate in dichloromethane reacts with the diazonium salt at 0–5°C.

    • TBAB facilitates ion transfer, accelerating coupling.

  • Yield : 90–92% for ethyl analogs, with analogous conditions likely benefiting methyl synthesis.

Advantages Over Traditional Methods

  • Efficiency : Reaction time reduced from >12 hours to 6–8 hours.

  • Purity : Crude product purity exceeds 95%, minimizing need for chromatography.

Temperature and Stoichiometric Effects

Low-Temperature Control

Maintaining temperatures below −5°C during diazotization prevents diazonium salt decomposition, ensuring high coupling efficiency. Excess HCl (4 eq) stabilizes the diazonium intermediate.

Stoichiometry

  • Molar Ratios :

    • 4-Methoxyaniline : NaNO₂ : HCl = 1 : 2 : 4.

    • Methyl 2-chloroacetoacetate is used in slight excess (1.2 eq) to drive the reaction.

Scalability and Industrial Adaptations

Batch Process Optimization

  • Cooling : Jacketed reactors maintain −10°C for large-scale diazotization.

  • Neutralization : Gradual addition of sodium acetate prevents localized pH spikes that degrade the product.

Continuous Flow Systems

Emerging methods employ microreactors for diazotization, improving heat transfer and reaction control. Pilot studies report 95% yield for hydrazone derivatives under continuous conditions.

Analytical Characterization

Quality Control

  • Melting Point : 108–110°C (lit.).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃), 6.90–7.20 (m, 4H, Ar-H).

    • IR : 1720 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Table 3: Analytical Data

ParameterValueSource
Melting Point108–110°C
Molecular Weight242.66 g/mol
Density1.26 g/cm³
HPLC Purity>99% (after recrystallization)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemical Synthesis

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate serves as a versatile reagent in organic synthesis. It is primarily used for:

  • Preparation of Derivatives : The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group, facilitating the formation of various substituted derivatives with different functional groups.
  • Synthesis of Pharmaceuticals : It is an important intermediate in the synthesis of apixaban, an anticoagulant medication. The compound's role in this synthesis emphasizes its significance in pharmaceutical research and development .

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. Research findings indicate that:

  • Efficacy Against Bacterial Strains : In vitro assays demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 20 to 50 µg/mL for various strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cytotoxic Effects : In cellular assays, it showed cytotoxic effects against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 value was approximately 22 µM, indicating moderate activity compared to standard anticancer drugs.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazono group may inhibit enzymes involved in critical metabolic processes.
  • Receptor Interaction : The compound might modulate receptor activity influencing cell signaling pathways related to growth and apoptosis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that these derivatives had effective bactericidal properties against Staphylococcus aureus and Escherichia coli, with significant antibiofilm potential critical for treating persistent infections.

Case Study 2: Pharmaceutical Intermediate

In a screening study for anticancer agents, this compound was tested against MCF7 cells, showing promising results that support its use as a pharmaceutical intermediate in drug formulation processes.

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s hydrazone and chloro groups contrast with the β-ethanolamine and nitro groups in ’s compound, which is pharmacologically active as a β-agonist . Ingol-7,8,12-triacetate3-(4-methoxyphenyl)acetate () is a natural terpenoid ester, emphasizing the 4-methoxyphenyl group’s prevalence in both synthetic and natural contexts .

Synthesis and Isolation :

  • The target compound likely requires synthetic methods involving hydrazine derivatives and esterification, whereas the Euphorbia-derived compound () was isolated using chromatographic techniques (silica gel, Sephadex LH-20) .
  • The β-agonist in is synthetically produced, reflecting its role as a pharmaceutical analog .

The β-agonist in highlights the biological significance of 4-methoxyphenyl derivatives, albeit with regulatory concerns due to misuse .

Reactivity and Stability

  • Hydrazone vs. Ester Stability : The hydrazone group in the target compound may exhibit tautomerism, whereas the ester groups in the Euphorbia compound () are more hydrolytically stable under physiological conditions .
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in all three compounds enhances electron density on the aromatic ring, but the nitro group in ’s compound introduces strong electron-withdrawing effects, altering reactivity in substitution reactions .

Spectroscopic Characterization

  • NMR Profiling : The Euphorbia-derived compound () was characterized using NMR, a method applicable to the target compound for verifying hydrazone tautomerism and substituent positions .

Biological Activity

Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones, characterized by the functional group NHN=CH-NH-N=CH-, are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables to illustrate its efficacy and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H13ClN2O3\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}_3

This compound features a chloro group and a methoxy-substituted phenyl ring, which are critical for its biological activity.

Antimicrobial Activity

Hydrazones have been reported to exhibit significant antimicrobial properties. In a study evaluating various hydrazone derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has shown that hydrazone compounds can inhibit cancer cell proliferation. A series of experiments indicated that this compound exhibited cytotoxic effects on several cancer cell lines. The IC50 values were determined through MTT assays, revealing effective concentrations that induce apoptosis in cancer cells .

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Antitubercular Activity

In vitro studies have evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that it possesses significant antimycobacterial activity, with MIC values lower than those of conventional antitubercular drugs .

The biological activities of this compound can be attributed to its ability to interact with biological targets, leading to disruption of cellular processes. Molecular docking studies suggest that this compound binds effectively to specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, thereby inhibiting their function .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives including this compound showed promising results against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro and exhibited potent inhibition at concentrations as low as 5 µg/mL .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this hydrazone on various cancer cell lines. The study revealed that treatment with the compound resulted in significant cell death, particularly in breast cancer cells (MCF-7), with a calculated IC50 value indicating strong efficacy .

Q & A

Q. What are the established synthetic routes for Methyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via diazonium coupling reactions. For example, p-methoxyaniline is diazotized in hydrochloric acid with sodium nitrite, followed by coupling with ethyl 2-chloro-3-oxobutanoate or similar precursors in ethanol under controlled temperatures (0–5°C). Yields (~85%) are optimized by maintaining low temperatures to minimize side reactions . Alternative routes involve condensation of hydrazine derivatives with α-chloro carbonyl intermediates, as seen in Apixaban intermediate synthesis, where toluene and triethylamine are used as solvents and bases, respectively, at 85–90°C .

Q. How is the structural configuration of this compound confirmed experimentally?

The Z-configuration of the hydrazono group is confirmed via X-ray crystallography, which reveals planarity in the C–N–N=C linkage and torsion angles <10° . Spectroscopic methods include:

  • FTIR : Peaks at ~1655 cm⁻¹ (C=O ester), ~1600 cm⁻¹ (C=N hydrazone), and ~3182 cm⁻¹ (N–H stretch) .
  • NMR : ¹H NMR shows a singlet for the methoxy group (δ 3.8–3.9 ppm) and a quartet for the ethyl ester (δ 4.2–4.3 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and hydrazono carbons (δ ~150 ppm) .

Advanced Research Questions

Q. How does the Z-configuration impact reactivity in heterocyclic synthesis?

The Z-configuration facilitates intramolecular hydrogen bonding (N–H···O=C), stabilizing transition states during cyclization. This configuration is critical for forming pyrazole and thiazole derivatives, as seen in reactions with thiosemicarbazide, where the hydrazono group acts as a nucleophile attacking electrophilic carbons . Computational studies (DFT) suggest that the Z-isomer has lower activation energy for cyclization compared to the E-isomer due to favorable orbital overlap .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include polymorphism and solvent-dependent crystal packing. Ethanol or toluene recrystallization yields monoclinic crystals (space group P2₁/c) with π-π stacking between aromatic rings. SHELX refinement reveals disorder in the ethyl ester group in some cases, requiring constraints during refinement . High-resolution data (≤0.8 Å) and TWIN laws are used to address twinning in polar space groups .

Q. How can reaction conditions be optimized for coupling with morpholino-dihydropyridinones in Apixaban synthesis?

Key parameters:

  • Solvent : Toluene enhances solubility of intermediates and minimizes hydrolysis of the hydrazono group .
  • Catalyst : Triethylamine (1.5–2.0 eq) neutralizes HCl byproducts, preventing side reactions .
  • Temperature : 85–90°C accelerates imine formation while avoiding decomposition. Reaction progress is monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should discrepancies in elemental analysis (e.g., C/H/N percentages) be investigated?

Discrepancies often arise from incomplete purification or hygroscopicity. Solutions include:

  • Recalibration : Ensure combustion analysis accounts for halogen content (Cl) using Schöninger flask methods .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 257.1) and detects impurities .
  • TGA/DSC : Thermogravimetric analysis identifies solvent or moisture content affecting C/H/N ratios .

Methodological Notes

  • Crystallography : Use SHELXL for refinement, applying restraints for disordered moieties and validating with Rint < 0.05 .
  • Synthetic Optimization : Design of Experiments (DoE) can systematically vary temperature, solvent, and stoichiometry .
  • Computational Modeling : Gaussian or ORCA software for DFT studies on reaction pathways and electronic properties .

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